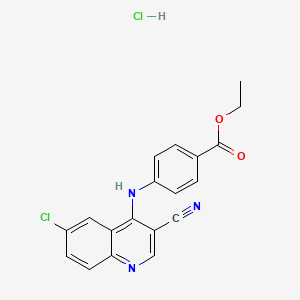

Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride

Description

Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride is a quinoline-derived small molecule characterized by:

- A 6-chloro substituent on the quinoline core.

- A 3-cyano group at position 3 of the quinoline.

- An amino linkage connecting the quinoline to a para-substituted ethyl benzoate ester.

- A hydrochloride salt formulation, enhancing solubility and stability.

This compound is structurally analogous to antimalarial aminoquinolines (e.g., chloroquine derivatives) but distinguishes itself through the 3-cyano group and specific substitution patterns, which may modulate biological activity and physicochemical properties .

Properties

IUPAC Name |

ethyl 4-[(6-chloro-3-cyanoquinolin-4-yl)amino]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2.ClH/c1-2-25-19(24)12-3-6-15(7-4-12)23-18-13(10-21)11-22-17-8-5-14(20)9-16(17)18;/h3-9,11H,2H2,1H3,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVINUHRLRBGFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride involves several steps. One common synthetic route includes the reaction of 6-chloro-3-cyanoquinoline with ethyl 4-aminobenzoate under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. These methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted quinoline compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride involves several chemical reactions that typically include the coupling of a chloroquinoline derivative with an amino benzoate. The compound can be characterized by various spectroscopic methods, including NMR and mass spectrometry, which confirm its structure and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing quinoline structures have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Such findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents .

Anticancer Potential

Quinoline derivatives are known for their anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation and induce apoptosis in specific cancer types, making it a candidate for further investigation in cancer therapy .

Neurological Disorders

The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that related compounds can inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain and potentially improving cognitive function .

Anti-inflammatory Effects

Research has also suggested that quinoline derivatives possess anti-inflammatory properties. This compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Quinoline Derivatives

Mechanism of Action

The mechanism of action of Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The molecular targets and pathways involved may include kinases, proteases, and other critical enzymes in cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The target compound is compared below with closely related quinoline derivatives:

Key Observations :

- Chlorine Position : The 6-chloro substituent in the target compound vs. 7-chloro in its analog () may influence steric interactions in biological targets, such as parasitic heme detoxification pathways .

- Fluoro vs. Chloro : The 6-fluoro analog () likely exhibits altered electronic properties and metabolic stability due to fluorine’s electronegativity and smaller atomic radius compared to chlorine.

- 3-Cyano Group: The 3-cyano substitution in the target compound and its 6-fluoro analog () may enhance binding affinity to enzymes like Plasmodium lactate dehydrogenase or viral proteases due to dipole interactions .

Heterocyclic Core Replacements

Compounds with non-quinoline heterocycles but similar benzoate ester motifs () include:

| Compound ID | Heterocycle Attached | Linkage Type | Potential Applications |

|---|---|---|---|

| I-6230 | Pyridazin-3-yl | Phenethylamino | Kinase inhibition or GPCR modulation |

| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino | Improved metabolic stability |

| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Antibacterial/antifungal |

Comparison with Target Compound :

- Linkage Flexibility: The phenethylamino/thio/ether linkages in these analogs may confer conformational flexibility, whereas the rigid quinoline-amino linkage in the target compound could enhance target binding precision .

Biological Activity

Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities, synthesis, and applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound is characterized by a quinoline core, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate quinoline derivatives with benzoic acid derivatives under specific conditions. The Betti reaction has been noted as an effective method for synthesizing related compounds, indicating the versatility of quinoline chemistry in drug development .

Anticancer Properties

Quinoline derivatives, including this compound, have shown promise as anticancer agents. Research indicates that these compounds can inhibit protein tyrosine kinases (PTKs), which are critical in cell signaling pathways associated with cancer progression. This inhibition can lead to the suppression of tumor growth and metastasis .

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | PTK Inhibition | |

| HeLa | 15.0 | Apoptosis Induction | |

| A549 | 10.0 | Cell Cycle Arrest |

Antimicrobial Activity

The compound's antimicrobial properties have been explored in various studies. Quinoline derivatives exhibit significant activity against a range of microorganisms, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Studies

- In Vitro Studies on Cancer Cells : A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It showed comparable efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Q. How can researchers modify the ester group to improve metabolic stability?

- Methodological Answer :

- Bioisosteric replacement : Substitute the ethyl ester with a tert-butyl or pivaloyloxymethyl group to resist esterase cleavage. Assess stability in human plasma (37°C, 24h) via HPLC .

- Prodrug design : Convert the ester to an amide (e.g., using ammonia/THF) for slower hydrolysis. Validate in vitro using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.